molecular formula C10H15FN2O2 B8814380 N-t-BOC-trans-4-Fluoro-L-Prolinonitrile

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile

Cat. No.: B8814380
M. Wt: 214.24 g/mol
InChI Key: QAKRZINKSNCLEV-UHFFFAOYSA-N
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Description

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile is a chiral compound that has gained attention in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a fluorine atom attached to a pyrrolidine ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-trans-4-Fluoro-L-Prolinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-fluoropyrrolidine and tert-butyl chloroformate.

    Protection: The amino group of ®-4-fluoropyrrolidine is protected using tert-butyl chloroformate to form the Boc-protected intermediate.

    Cyanation: The Boc-protected intermediate undergoes cyanation using a suitable cyanating agent, such as sodium cyanide or trimethylsilyl cyanide, to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products

    Substitution: Products with various functional groups replacing the fluorine atom.

    Reduction: Primary amine derivatives.

    Hydrolysis: Free amine without the Boc protecting group.

Scientific Research Applications

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of N-t-BOC-trans-4-Fluoro-L-Prolinonitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional sites.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate: A compound with similar stereochemistry but different functional groups.

    (2R,4R)-4-methyl-2-pipecolic acid: Another chiral compound with a pyrrolidine ring but different substituents.

Uniqueness

N-t-BOC-trans-4-Fluoro-L-Prolinonitrile is unique due to the combination of its Boc protecting group, cyano group, and fluorine atom. This combination provides a distinct reactivity profile and makes it a versatile intermediate in various synthetic applications.

Properties

Molecular Formula

C10H15FN2O2

Molecular Weight

214.24 g/mol

IUPAC Name

tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3

InChI Key

QAKRZINKSNCLEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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